2-Bromonaphtho[2,1-d]oxazole
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Overview
Description
2-Bromonaphtho[2,1-d]oxazole is a heterocyclic compound that features a bromine atom attached to a naphtho[2,1-d]oxazole core. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphtho[2,1-d]oxazole typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromonaphtho[2,1-d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride
Properties
Molecular Formula |
C11H6BrNO |
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Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-bromobenzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C11H6BrNO/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H |
InChI Key |
QJFVGHCEHUFZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)Br |
Origin of Product |
United States |
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